molecular formula C10H16N2O4S B12351277 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12351277
M. Wt: 260.31 g/mol
InChI Key: RSRLUPHHQUODFY-UNYLCCJPSA-N
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Description

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a tetrahydrofuran ring and a pyrimidine ring, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one typically involves multiple steps. One common method includes the use of organocatalysts for the conversion of nucleosides to furanoid glycals . The reaction conditions often require mild temperatures and inert atmospheres to prevent degradation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: A nucleoside with a similar structure but different functional groups.

    Dihydrouridine: Another nucleoside with modifications in the pyrimidine ring.

Uniqueness

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C10H16N2O4S/c1-5-3-12(10(17)11-9(5)15)8-2-6(14)7(4-13)16-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,17)/t5?,6-,7+,8+/m0/s1

InChI Key

RSRLUPHHQUODFY-UNYLCCJPSA-N

Isomeric SMILES

CC1CN(C(=S)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1CN(C(=S)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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